PWT33597 -

PWT33597

Catalog Number: EVT-1533890
CAS Number:
Molecular Formula: C20H4Cl4I4O5
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PWT33597, also known as VDC-597, is an orally bioavailable dual inhibitor of phosphatidylinositide 3-kinase (PI3K) alpha and mammalian target of rapamycin (mTOR) kinase with potential antineoplastic activity. PI3K alpha/mTOR dual inhibitor PWT33597 selectively inhibits both PI3K alpha kinase and mTOR kinase, which may result in tumor cell apoptosis and growth inhibition in PI3K/mTOR-overexpressing tumor cells.
Overview

PWT33597, also known as VDC-597, is a novel chemical compound characterized as an orally bioavailable dual inhibitor of phosphatidylinositide 3-kinase alpha and mammalian target of rapamycin. This compound exhibits potential antineoplastic activity by selectively inhibiting both pathways, which are crucial in tumor cell growth and survival. The inhibition of these pathways may lead to apoptosis in tumor cells that overexpress phosphatidylinositide 3-kinase and mammalian target of rapamycin, making PWT33597 a candidate for cancer therapy .

Source and Classification

PWT33597 is classified under small molecule inhibitors targeting the phosphatidylinositide 3-kinase/mammalian target of rapamycin signaling pathway. It was developed through extensive research aimed at enhancing the efficacy and specificity of cancer treatments targeting these pathways . The compound is synthesized from various chemical precursors, leading to its classification as a synthetic organic compound.

Synthesis Analysis

Methods and Technical Details

The synthesis of PWT33597 involves several key steps that utilize chiral chromatographic techniques for the isolation of intermediates. The process begins with the preparation of specific precursors, followed by multi-step reactions that include cyclization and functional group modifications. Notably, the synthesis employs techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .

The detailed synthesis process can be outlined as follows:

  1. Preparation of Intermediates: Starting materials are reacted under controlled conditions to yield intermediate compounds.
  2. Chiral Resolution: Various chiral chromatographic methods are applied to isolate desired enantiomers, enhancing the selectivity of the final product.
  3. Final Coupling Reactions: The final steps involve coupling reactions that form the core structure of PWT33597, followed by purification.
Molecular Structure Analysis

Structure and Data

PWT33597 possesses a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula and structure details can be summarized as follows:

  • Molecular Formula: C₁₈H₁₈ClF₃N₄O₂
  • Molecular Weight: Approximately 408.82 g/mol
  • Structural Features: The compound includes a pyrido[2,3-d]pyrimidine core, with various substituents that enhance its interaction with target proteins .

The three-dimensional conformation of PWT33597 has been analyzed using computational methods such as density functional theory (DFT), providing insights into its electronic properties and potential binding interactions with target enzymes .

Chemical Reactions Analysis

Reactions and Technical Details

PWT33597 undergoes specific chemical reactions that facilitate its interaction with phosphatidylinositide 3-kinase alpha and mammalian target of rapamycin. The primary reactions include:

  1. Inhibition Mechanism: PWT33597 binds to the active sites of phosphatidylinositide 3-kinase alpha and mammalian target of rapamycin, preventing substrate access and subsequent phosphorylation events.
  2. Metabolic Stability: The compound exhibits metabolic stability in biological systems, which is crucial for its efficacy as a therapeutic agent.

These reactions are critical for understanding how PWT33597 exerts its antitumor effects .

Mechanism of Action

Process and Data

The mechanism of action for PWT33597 involves dual inhibition of the phosphatidylinositide 3-kinase alpha and mammalian target of rapamycin pathways. Upon administration, PWT33597 selectively inhibits these pathways, leading to:

  • Reduced Cell Proliferation: By blocking signaling cascades essential for cell growth, PWT33597 effectively reduces tumor cell proliferation.
  • Induction of Apoptosis: The inhibition triggers apoptotic pathways in cancer cells, promoting programmed cell death.

Studies have demonstrated that tumors expressing high levels of phosphatidylinositide 3-kinase alpha are particularly sensitive to treatment with PWT33597 .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of PWT33597 are essential for its application in research:

  • Appearance: Solid powder
  • Purity: Greater than 98%
  • Solubility: Soluble in dimethyl sulfoxide
  • Storage Conditions: Should be kept dry, dark, and at temperatures between 0 - 4 degrees Celsius for short-term storage or -20 degrees Celsius for long-term storage .

These properties influence how PWT33597 is handled in laboratory settings and its effectiveness in biological assays.

Applications

Scientific Uses

PWT33597 is primarily utilized in scientific research focused on cancer therapy due to its ability to inhibit critical signaling pathways involved in tumorigenesis. Its applications include:

  • Cancer Research: Investigating the effects of dual inhibition on tumor growth in various cancer models.
  • Drug Development: Serving as a lead compound for developing more potent inhibitors targeting similar pathways.
  • Biochemical Assays: Used in assays to study cellular responses to phosphatidylinositide 3-kinase/mammalian target of rapamycin inhibition.
Introduction to PWT33597

Background and Discovery of PI3K/mTOR Dual Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling axis is a critically dysregulated pathway in numerous cancers, driving tumor proliferation, survival, and metabolic adaptation. PI3Kα, a key catalytic isoform, activates downstream effectors including AKT and mTORC1/2, facilitating oncogenesis through unchecked cellular growth and protein synthesis. First-generation PI3K inhibitors exhibited limited efficacy due to compensatory mTOR activation and feedback loops, prompting the development of dual PI3K/mTOR inhibitors to achieve comprehensive pathway suppression. PWT33597 (also designated VDC-597) emerged from this rational design paradigm as an orally bioavailable dual inhibitor synthesized to concurrently target PI3Kα and mTOR kinase domains. Its discovery by Pathway Therapeutics addressed the need for agents capable of sustained pathway blockade across diverse genetic backgrounds, with preclinical data confirming superior tumor distribution and robust target engagement compared to selective PI3K or mTOR inhibitors [1] [7].

Classification of PWT33597 in Small-Molecule Kinase Inhibitors

PWT33597 belongs to the ATP-competitive class of kinase inhibitors, classified as a Type I inhibitor due to its binding to the active kinase conformation (DFG-Asp in, αC-helix in). This classification is defined by its interaction with the hinge region of PI3Kα and mTOR, occupying the adenine-binding pocket while forming critical hydrogen bonds with valine and glutamate residues. Structurally, it is categorized as a small-molecule benzimidazole derivative with a molecular weight of 684.73 g/mol (mesylate salt form). Its chemical properties include high solubility in dimethyl sulfoxide (DMSO) and stability under standard storage conditions (-20°C), facilitating preclinical investigation. Among kinase inhibitors, PWT33597 demonstrates exceptional selectivity for PI3Kα and mTOR over other lipid kinases, protein kinases, and pharmacologically relevant off-targets at biologically active concentrations [1] [2] [9].

Table 1: Key Physicochemical Properties of PWT33597 Mesylate

PropertyValue
CAS Number (mesylate)1246203-36-0
Molecular FormulaC₂₆H₃₀F₂N₈O₄S (free base)
Molecular Weight684.73 g/mol
Exact MassNot specified
Elemental AnalysisC, 47.36%; H, 5.01%; F, 5.55%; N, 16.36%; O, 16.36%; S, 9.36%
SolubilitySoluble in DMSO
Purity>98%
Storage Stability>5 years at -20°C

Structural and Functional Significance in Oncogenic Signaling Pathways

The molecular architecture of PWT33597 underlies its mechanism and efficacy. Its core structure features a difluoromethyl-benzimidazole moiety linked to a triazine ring and a dimethylaminoethyl sulfonamide group. The IUPAC name is N-(4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-2-(dimethylamino)ethane-1-sulfonamide mesylate. Key functional elements include:

  • The morpholine substituent on the triazine ring, essential for binding to the PI3Kα affinity pocket.
  • The difluoromethyl group, enhancing hydrophobic interactions within the ATP-binding cleft.
  • The methoxybenzimidazole scaffold, conferring rigidity and optimal spatial orientation [1].

Functionally, PWT33597 disrupts oncogenic signaling by simultaneously inhibiting PI3Kα-mediated PIP3 production and mTORC1/2 kinase activity. This dual blockade prevents AKT phosphorylation and downstream effectors (S6K, 4EBP1), inducing tumor cell apoptosis and growth arrest in PI3K/mTOR-hyperactive malignancies. In xenograft models, it demonstrates profound suppression of pathway biomarkers (e.g., p-AKT, p-S6) and significant tumor regression. Its efficacy spans cancers with PIK3CA mutations, PTEN loss, or receptor tyrosine kinase hyperactivity, positioning it as a versatile candidate for single-agent or combination therapy [1] [3] [6].

Table 2: Preclinical Efficacy Profile of PWT33597 in Oncogenic Pathways

Pathway ComponentEffect of PWT33597Functional Outcome
PI3Kα (p110α)ATP-competitive inhibitionReduced PIP3 production
mTORC1Allosteric and catalytic inhibitionSuppressed p-S6K/p-4EBP1
mTORC2Disruption of complex assemblyImpaired p-AKT (Ser473)
Protein SynthesisDownregulation of ribosomal biogenesisCell cycle arrest at G1 phase
Apoptosis RegulationBAD activation, Bcl-2 suppressionCaspase-3/7 induction

Comparison with Clinical-Stage Dual Inhibitors

PWT33597 distinguishes itself among dual inhibitors through its balanced enzymatic inhibition (IC₅₀ < 10 nM for both targets) and favorable pharmacokinetic profile. Unlike first-generation agents like dactolisib (NVP-BEZ235), which exhibits off-target activity against DNA-PK, PWT33597 maintains high selectivity, minimizing toxicity risks. Its mesylate salt formulation enhances oral bioavailability, facilitating sustained tumor exposure in preclinical pharmacokinetic studies. In contrast to rapalogs (e.g., temsirolimus), which inhibit only mTORC1, PWT33597’s dual targeting circumvents compensatory PI3K-AKT activation—a key resistance mechanism. Current clinical evaluation (Phase I/II trials) focuses on its synergy with anthracyclines and other targeted agents, leveraging its mechanism to overcome therapeutic escape [1] [4] [5].

Clinical Development Context

As of 2025, PWT33597 remains under investigation in combination regimens. Patent WO2014031649A1 highlights its potential to mitigate anthracycline-induced cardiotoxicity when co-administered with lapatinib or rapamycin analogs, suggesting broader therapeutic utility beyond direct antitumor effects. Its development exemplifies the rational evolution of kinase inhibitors: from single-target agents to multi-nodal pathway blockers addressing complex signaling redundancies [4].

Properties

Product Name

PWT33597

Molecular Formula

C20H4Cl4I4O5

Synonyms

PWT33597 ; PWT 33597; PWT33597; VDC-597; VDC597; VDC 597.;NONE

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.